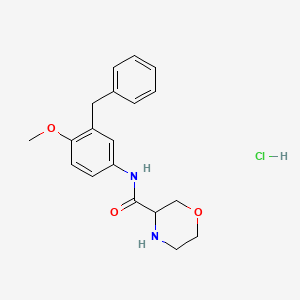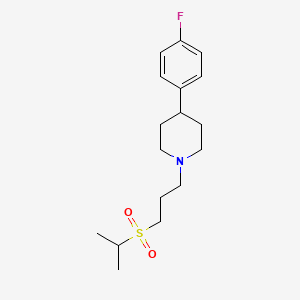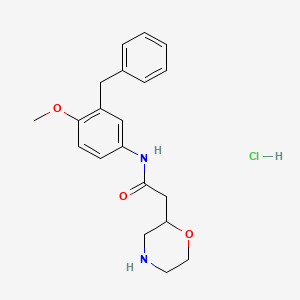![molecular formula C14H23NO3 B7639819 (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that belongs to the class of opioid receptor agonists and has been shown to exhibit strong analgesic effects.
Wirkmechanismus
The mechanism of action of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone involves its binding to the mu-opioid receptor in the brain and spinal cord. This results in the activation of the receptor and the subsequent inhibition of pain signals. The compound has also been shown to activate the kappa-opioid receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia in animal models of pain. The compound has also been shown to produce antidepressant effects in animal models of depression. Additionally, the compound has been shown to have a low potential for abuse and dependence, which may make it a safer alternative to currently available opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone for lab experiments is its strong analgesic effects. This makes it a useful tool for studying pain pathways in animals. Additionally, the compound has a low potential for abuse and dependence, which may make it a safer alternative to currently available opioids for lab experiments. One limitation of the compound is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
Future research on (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone could focus on several areas. One area of interest is the potential use of the compound in the treatment of addiction. Another area of interest is the potential use of the compound in the treatment of neuropathic pain. Additionally, future research could focus on the development of more potent and selective analogs of the compound. Finally, research could focus on the development of novel delivery methods for the compound, such as transdermal patches or sustained-release formulations.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been shown to exhibit strong analgesic effects and has a low potential for abuse and dependence. Future research on the compound could focus on several areas, including its potential use in the treatment of addiction and neuropathic pain, the development of more potent and selective analogs, and the development of novel delivery methods.
Synthesemethoden
The synthesis of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone involves the reaction of 3-azabicyclo[3.3.1]nonan-9-ol with 5-methyloxolane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit strong analgesic effects and has been proposed as a potential alternative to currently available opioids. The compound has also been studied for its potential use in the treatment of addiction and depression.
Eigenschaften
IUPAC Name |
(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9-5-6-12(18-9)14(17)15-7-10-3-2-4-11(8-15)13(10)16/h9-13,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUMGWBSVZTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CC3CCCC(C2)C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B7639741.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B7639761.png)
![N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7639769.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)
![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)

![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)


![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)